![molecular formula C14H14F3NO3 B3213761 Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate CAS No. 1126530-82-2](/img/structure/B3213761.png)
Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate
Overview
Description
Ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate, also known as EF24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF24 belongs to the class of chalcone analogs and is structurally similar to curcumin, a natural compound found in turmeric.
Scientific Research Applications
Synthesis of Bridged 3-Benzazepine Derivatives
Ethyl 3,4-dimethoxyphenyl(phenyl)acetate, a related compound, was utilized in the synthesis of bridged 3-benzazepine derivatives. These compounds are conformationally restricted dopamine analogues, showing the potential of ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-4,5-dihydrooxazole-4-carboxylate in the synthesis of complex nitrogen compounds (Gentles et al., 1991).
Amino-acid Conjugates
A derivative of the compound, 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone, was used to create amino-acid conjugates. This study highlights the compound's potential in the synthesis of specialized amino-acid conjugates for research purposes (Benoiton et al., 2009).
Synthesis of 2-aminoethyl-5-carbethoxythiazoles
Utilizing ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a precursor to ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, demonstrates the role of related compounds in synthesizing analogs via Michael-like addition. This indicates potential uses in developing new chemical entities (Boy & Guernon, 2005).
Further Studies with Ethyl 5‐Amino‐3‐phenyl‐lH‐pyrazole‐4‐carboxylate
Research on ethyl 3-amino-5-phenylpyrazole-4-carboxylate, a compound structurally related to this compound, involved its conversion into various derivatives. This study emphasizes the compound's versatility in synthesizing diverse chemical structures (Ghozlan et al., 2014).
Synthesis of Mercapto- and Aminopyrimidine Derivatives
Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate was used to synthesize various derivatives, showcasing the compound's application in creating potential antimicrobial agents. This suggests the utility of this compound in medicinal chemistry research (El-kerdawy et al., 1990).
Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters
Research involving ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and related compounds highlights their role in synthesizing new compounds with potential enzymatic activity. This further underscores the significance of this compound in enzymology (Abd & Awas, 2008).
properties
IUPAC Name |
ethyl 2-phenyl-4-(2,2,2-trifluoroethyl)-5H-1,3-oxazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c1-2-20-12(19)13(8-14(15,16)17)9-21-11(18-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPZJELCVSOLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC(=N1)C2=CC=CC=C2)CC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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